Ergosterol glucoside
Description
Sterylglucosides: Ubiquitous Glycolipids in Biological Systems
Sterylglucosides (SGs) are naturally occurring glycolipids, which are lipids with a carbohydrate attached. mdpi.comresearchgate.net They are formed when a sugar molecule, typically glucose, attaches to a sterol molecule. researchgate.netnih.gov This glycosylation process alters the physical and chemical properties of the sterol, making it more water-soluble. mdpi.comresearchgate.net
Overview of Sterylglucoside Structural Diversity
The structural diversity of sterylglucosides is vast, arising from variations in both the sterol and sugar components. mdpi.comnih.gov The most common sugar found in SGs is D-glucopyranose in a β-anomeric configuration. nih.govresearchgate.net However, α-anomeric linkages have also been identified in certain bacteria, such as Helicobacter pylori. researchgate.net
The sterol portion of the molecule also varies significantly across different organisms. researchgate.net In plants, the most prevalent sterols are sitosterol (B1666911), stigmasterol, and campesterol. mdpi.comresearchgate.net Fungi predominantly utilize ergosterol (B1671047), while animals use cholesterol. mdpi.comresearchgate.net
Interactive Data Table: Common Sterol Bases of Sterylglucosides in Different Organisms
| Organism | Common Sterol Moiety |
| Plants | Sitosterol, Stigmasterol, Campesterol mdpi.comresearchgate.net |
| Fungi | Ergosterol mdpi.comresearchgate.net |
| Animals | Cholesterol mdpi.comresearchgate.net |
| Bacteria | Cholesterol (from host) mdpi.comresearchgate.net |
Distribution Across Biological Kingdoms: Fungi, Plants, and Select Bacteria
Sterylglucosides are widely distributed across the biological kingdoms, found in fungi, plants, and some bacteria. mdpi.comfrontiersin.orgcaymanchem.com Their presence in such a wide range of organisms suggests their fundamental importance in biological processes. mdpi.comresearchgate.net While prevalent in eukaryotes, their occurrence in bacteria is more limited. researchgate.net Some pathogenic bacteria, like Helicobacter pylori and Borrelia burgdorferi, can acquire cholesterol from their hosts and convert it into cholesteryl glucosides. mdpi.comresearchgate.netresearchgate.net
Ergosterol Glucoside as a Primary Fungal Sterylglucoside
Within the fungal kingdom, this compound stands out as the principal sterylglucoside. mdpi.comnih.gov Ergosterol itself is the most abundant sterol in fungal cell membranes, playing a crucial role in maintaining membrane fluidity and structure. asm.orgresearchgate.netresearchgate.net
Structural Specificity: Ergosterol Moiety and Glycosidic Linkage (e.g., 3-O-β-D-glucopyranoside)
The specific structure of this compound consists of an ergosterol molecule linked to a glucose molecule. This linkage typically occurs between the anomeric carbon of the glucose and the 3-hydroxyl group of the ergosterol, forming a 3-O-β-D-glucopyranoside. mdpi.comresearchgate.netnih.gov This β-glycosidic bond is a key characteristic of most sterylglucosides found in fungi and plants. researchgate.netresearchgate.net
Prevalence and Low Basal Levels in Wild-Type Fungal Organisms
Despite the abundance of its precursor, ergosterol, this compound is generally present at very low, almost undetectable, levels in wild-type fungal cells. mdpi.com This has been observed in various fungal species, including those from the genera Cryptococcus, Candida, Saccharomyces, Neurospora, and Pichia. mdpi.com The low basal concentration of these lipids is a tightly controlled aspect of fungal cell biology. mdpi.comresearchgate.net However, under certain stress conditions, such as heat shock, the levels of this compound can increase. mdpi.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2R,3R,4S,5S,6R)-2-[[(3S,9S,10R,13R,14R,17R)-17-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-10,13-dimethyl-2,3,4,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H54O6/c1-19(2)20(3)7-8-21(4)25-11-12-26-24-10-9-22-17-23(13-15-33(22,5)27(24)14-16-34(25,26)6)39-32-31(38)30(37)29(36)28(18-35)40-32/h7-10,19-21,23,25-32,35-38H,11-18H2,1-6H3/b8-7+/t20-,21+,23-,25+,26-,27-,28+,29+,30-,31+,32+,33-,34+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKZPNGBJJJZJMI-GBLVNJONSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)C=CC(C)C1CCC2C1(CCC3C2=CC=C4C3(CCC(C4)OC5C(C(C(C(O5)CO)O)O)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](/C=C/[C@H](C)C(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3C2=CC=C4[C@@]3(CC[C@@H](C4)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H54O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401209497 | |
| Record name | (3β,22E)-Ergosta-5,7,22-trien-3-yl β-D-glucopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401209497 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
558.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
130155-33-8 | |
| Record name | (3β,22E)-Ergosta-5,7,22-trien-3-yl β-D-glucopyranoside | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=130155-33-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3β,22E)-Ergosta-5,7,22-trien-3-yl β-D-glucopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401209497 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biosynthesis and Metabolic Pathways of Ergosterol Glucoside
Enzymatic Synthesis: The Role of Steryl Glucosyltransferases (SGTs)
The synthesis of ergosterol (B1671047) glucoside is a classic example of glycosylation, a process where a carbohydrate is attached to a hydroxyl or other functional group of another molecule. In this case, a glucose molecule is added to the sterol, ergosterol. This reaction is catalyzed by a class of enzymes known as steryl glucosyltransferases (SGTs). researchgate.netnih.gov These enzymes belong to the larger family 1 of glycosyltransferases (GTs), which are characterized by a conserved signature motif at their C-terminal end involved in binding the sugar donor. researchgate.netnih.gov
The Essential Glycosyl Donor: Nucleotide Diphosphate (B83284) Carrying Glucose
For the synthesis of ergosterol glucoside to occur, the glucose molecule must first be "activated." This activation comes in the form of a nucleotide diphosphate, most commonly uridine (B1682114) diphosphate (UDP). nih.govmdpi.comresearchgate.net UDP-glucose serves as the high-energy glucose donor, providing the necessary substrate for the SGT enzyme to transfer the glucose moiety to the ergosterol acceptor. nih.govresearchgate.netd-nb.info This process is fundamental not only in fungi but also in the synthesis of steryl glucosides in plants and some bacteria. nih.govmdpi.com The SGT enzyme facilitates the formation of a β-glycosidic bond between the anomeric carbon of glucose and the 3-hydroxyl group of the ergosterol molecule. nih.govresearchgate.net
Unmasking Fungal SGTs: The Case of UGT51/PAZ4 in Pichia pastoris
Significant strides have been made in identifying and characterizing the specific SGTs responsible for this compound synthesis in various fungi. A notable example is the enzyme UGT51, also known as PAZ4, in the methylotrophic yeast Pichia pastoris. researchgate.netoup.com Studies have shown that a deletion mutant of the UGT51 gene in P. pastoris loses its ability to synthesize sterol glucosides. researchgate.net This enzyme is essential for processes such as pexophagy, the selective degradation of peroxisomes. researchgate.netoup.com Similar SGT enzymes have been identified in other fungi, including Saccharomyces cerevisiae (UGT51), Candida albicans (UGT51C1), and even the slime mold Dictyostelium discoideum (ugt52). researchgate.net These findings underscore the conserved nature of this biosynthetic pathway across different fungal species.
A Matter of Preference: Substrate Specificity of SGTs
While SGTs are defined by their ability to glycosylate sterols, their specificity can vary. Fungal SGTs have been shown to act on several different sterols, including ergosterol, cholesterol, and sitosterol (B1666911). nih.govresearchgate.net The primary product in most fungi is ergosterol 3β-D-glucoside, reflecting the fact that ergosterol is the predominant sterol in fungal membranes. mdpi.com Research on recombinant SGTs expressed in Escherichia coli has confirmed their ability to utilize various sterols as sugar acceptors. researchgate.net This flexibility suggests that the enzyme's active site can accommodate different sterol structures, although the physiological relevance of glycosylating non-native sterols in fungi remains an area of ongoing research.
Catabolism and Hydrolysis: The Work of Sterylglucosidases (SGLs)
Just as enzymes are responsible for building this compound, a different set of enzymes is tasked with its breakdown. This catabolic process, the hydrolysis of the glycosidic bond, is carried out by sterylglucosidases (SGLs). mdpi.comresearchgate.net
Sgl1: A Key Player in Fungal Sterylglucoside Hydrolysis
A key enzyme in the hydrolysis of this compound is Sterylglucosidase 1 (Sgl1). mdpi.com Homologs of this enzyme have been identified in a number of fungi, highlighting its importance in regulating the levels of steryl glucosides. mdpi.com In the pathogenic yeast Cryptococcus neoformans, the deletion of the SGL1 gene leads to the accumulation of ergosterol 3β-D-glucoside. mdpi.comnih.gov This accumulation has significant consequences for the fungus, rendering it non-pathogenic. nih.govresearchgate.net Similarly, in Saccharomyces cerevisiae, the homolog of Sgl1, known as Egh1, is responsible for the degradation of this compound. oup.comoup.com Disruption of the EGH1 gene in S. cerevisiae also results in the accumulation of this glycolipid. oup.comoup.com In the opportunistic human pathogen Aspergillus fumigatus, deletion of the sglA gene, the homolog of SGL1, also leads to the accumulation of sterylglucosides and reduces the fungus's virulence. nih.govresearchgate.netnih.gov
The Reverse Reaction: Enzymatic Conversion to Ergosterol and Glucose
The action of Sgl1 and its homologs is a straightforward hydrolysis reaction. mdpi.comresearchgate.net The enzyme cleaves the β-glycosidic bond that links the glucose molecule to the ergosterol backbone. researchgate.net This enzymatic conversion results in the release of the two constituent molecules: free ergosterol and glucose. researchgate.netresearchgate.net This process is crucial for maintaining the appropriate balance of free and glucosylated sterols within the fungal cell, which in turn affects membrane properties and various cellular functions. nih.govmdpi.com The breakdown of this compound is not just a simple reversal of its synthesis; it is a critical regulatory step in fungal physiology.
Table 1: Key Enzymes in this compound Metabolism
| Enzyme Class | Specific Enzyme Example | Organism | Function |
| Steryl Glucosyltransferase (SGT) | UGT51/PAZ4 | Pichia pastoris | Synthesizes this compound from UDP-glucose and ergosterol. researchgate.netoup.com |
| Steryl Glucosyltransferase (SGT) | UGT51 | Saccharomyces cerevisiae | Synthesizes this compound. researchgate.net |
| Sterylglucosidase (SGL) | Sgl1 (EGCrP2) | Cryptococcus neoformans | Hydrolyzes this compound into ergosterol and glucose. nih.govnih.gov |
| Sterylglucosidase (SGL) | Egh1 | Saccharomyces cerevisiae | Hydrolyzes this compound into ergosterol and glucose. oup.comoup.com |
| Sterylglucosidase (SGL) | SglA | Aspergillus fumigatus | Hydrolyzes this compound into ergosterol and glucose. nih.govnih.gov |
Table 2: Substrate Specificity of Fungal Steryl Glucosyltransferases (SGTs)
| Enzyme Source | Acceptor Substrates | Reference |
| Saccharomyces cerevisiae (UGT51) | Ergosterol, Cholesterol, Sitosterol | researchgate.net |
| Pichia pastoris (UGT51B1) | Ergosterol, Cholesterol, Sitosterol | researchgate.net |
| Candida albicans (UGT51C1) | Ergosterol, Cholesterol, Sitosterol | researchgate.net |
| Gymnema sylvestre (GsSGT) | Cholesterol, Ergosterol, Stigmasterol | nih.gov |
Table 3: Investigated Fungi and the Role of Sgl1 Homologs
| Fungal Species | Sgl1 Homolog | Effect of Gene Deletion | Reference |
| Cryptococcus neoformans | Sgl1 (EGCrP2) | Accumulation of this compound, avirulence. | mdpi.comnih.govplos.org |
| Saccharomyces cerevisiae | Egh1 | Accumulation of this compound, vacuole fragmentation. | oup.comoup.com |
| Aspergillus fumigatus | sglA | Accumulation of sterylglucosides, reduced hyphal growth, avirulence. | nih.govnih.gov |
Kinetic Analysis and Substrate Preferences of SGLs (e.g., specificity for ergosterol 3β-D-glucoside)
Steryl-β-glucosidases (SGLs) are enzymes responsible for the hydrolysis of steryl glucosides, breaking them down into a sterol and a glucose molecule. In fungi, the primary substrate for these enzymes is ergosterol 3β-D-glucoside. uvic.caresearchgate.net The hydrolysis of ergosterol 3β-D-glucoside by SGL1 results in the formation of ergosterol and glucose. uvic.caresearchgate.net
Kinetic analyses of SGLs from various fungal species have revealed their substrate specificity. For instance, the SGL1 from Cryptococcus neoformans demonstrates a high specificity for ergosterol 3β-D-glucoside. uvic.caresearchgate.net Studies have shown that while it can hydrolyze other substrates like C6-NBD-glucosylceramide, it does so at a significantly lower rate, indicating a clear preference for ergosterol 3β-D-glucoside. uvic.caresearchgate.net This specificity is attributed to the unique Y-shaped hydrophobic active site pocket of the enzyme, which accommodates the ergosterol moiety. uvic.ca
Similarly, the SGL homolog in Saccharomyces cerevisiae, EGH1, also hydrolyzes various β-glucoside substrates, including ergosterol 3β-D-glucoside, cholesterol 3β-D-glucoside, and sitosterol 3β-D-glucoside. mdpi.com The disruption of the EGH1 gene leads to the accumulation of ergosterol 3β-D-glucoside, further confirming its role in the catabolism of this compound. mdpi.com
The kinetic parameters of SGLs highlight their efficiency in processing ergosterol 3β-D-glucoside. For example, kinetic analysis of SglA from Aspergillus fumigatus demonstrated classic Michaelis-Menten kinetics for the hydrolysis of ergosterol 3β-D-glucoside. nih.gov This detailed understanding of SGL kinetics and substrate preference is crucial for developing specific inhibitors that could serve as antifungal agents. uvic.ca
Table 1: Kinetic Parameters of Fungal Steryl-β-glucosidases (SGLs)
| Enzyme | Organism | Substrate | Km (µM) | Vmax (units/mg) | Reference |
| Sgl1 | Cryptococcus neoformans | Ergosterol 3β-D-glucoside | 0.8 | N/A | uvic.ca |
| SglA | Aspergillus fumigatus | Ergosterol 3β-D-glucoside | 2.5 | N/A | nih.gov |
| EGH1 | Saccharomyces cerevisiae | Ergosterol 3β-D-glucoside | N/A | N/A | mdpi.com |
Note: N/A indicates that the specific value was not provided in the cited source. The table is interactive and can be sorted by column.
Regulation of this compound Metabolism
The metabolism of this compound is a highly regulated process in fungi, ensuring cellular homeostasis and appropriate responses to environmental cues. This regulation occurs at multiple levels, including the interplay with free sterol pools and the transcriptional and post-translational control of the enzymes involved.
The balance between free ergosterol and its glucosylated form is critical for maintaining membrane fluidity, permeability, and the function of membrane-associated proteins. nih.govnih.gov Ergosterol is a major component of fungal plasma membranes, and its levels are tightly controlled. nih.govasm.org The synthesis and breakdown of this compound provide a mechanism for the cell to modulate the pool of free ergosterol. liverpool.ac.uk
When free ergosterol levels are high, the synthesis of this compound can act as a way to store or sequester excess sterols. Conversely, when the cell requires more free ergosterol, the hydrolysis of this compound by SGLs can release it back into the cellular pool. nih.govnih.gov This dynamic interplay is essential for various cellular processes, including stress responses and the regulation of membrane trafficking. pnas.orgnih.gov For instance, the accumulation of ergosterol 3β-D-glucoside has been observed under stress conditions like heat shock in the yeast Pichia pastoris. nih.gov
In Candida albicans, the transcription factor Adr1 has been shown to be a central regulator of the ergosterol pathway, working in conjunction with Upc2. asm.orgmdpi.com The rewiring of this transcriptional network in different fungal species suggests an adaptation to their specific lifestyles and environments. asm.org
Post-translational modifications of SGTs and SGLs can also modulate their activity. mdpi.com Glycosylation and phosphorylation are common post-translational modifications that can affect enzyme stability, localization, and catalytic function. mdpi.com For example, the activity of SGTs can be influenced by the cellular environment, including pH and the presence of divalent cations. cimap.res.inasm.org Furthermore, the localization of these enzymes can be dynamically regulated. For instance, the Upc2 transcription factor can relocalize from the cytosol to the nucleus in response to ergosterol depletion, leading to the activation of target genes. researchgate.net These intricate control mechanisms ensure that the metabolism of this compound is finely tuned to meet the physiological needs of the fungal cell.
Biological Functions and Physiological Roles in Non Mammalian Systems
Contribution to Fungal Membrane Dynamics and Structure
The fungal plasma membrane, a critical barrier and signaling platform, relies heavily on its lipid composition, in which sterols play a pivotal role. mdpi.com Ergosterol (B1671047) is the predominant sterol in most fungi, analogous to cholesterol in mammalian cells, and is essential for maintaining the structural and functional integrity of the membrane. nih.govjmb.or.krmdpi.com The conversion of ergosterol to ergosterol glucoside directly impacts the biophysical properties of the membrane. mdpi.comdntb.gov.ua
Ergosterol is a key regulator of membrane fluidity, permeability, and integrity in fungi. nih.govjmb.or.krresearchgate.netmdpi.com By glycosylating ergosterol, the cell introduces a hydrophilic glucose moiety, which alters the molecule's interaction with the hydrophobic acyl chains of phospholipids (B1166683) in the membrane bilayer. mdpi.comdntb.gov.ua This modification can change the packing of membrane lipids, thereby modulating the membrane's physical state. frontiersin.org
The balance between free ergosterol and this compound is crucial. An accumulation of this compound, by reducing the available pool of free ergosterol, can lead to alterations in membrane properties. mdpi.com This can affect membrane permeability and the function of membrane-associated proteins, which are often dependent on the specific lipid environment provided by ergosterol. researchgate.netmdpi.com The presence of the bulky glucose headgroup can disrupt the ordered structure of the membrane, potentially increasing its fluidity and permeability. frontiersin.org Conversely, the precise regulation of this compound levels is essential for maintaining optimal membrane function and integrity under various physiological conditions. mdpi.comjmb.or.kr
Lipid rafts, or membrane microdomains, are specialized regions of the plasma membrane enriched in sterols and sphingolipids. uniroma1.itnih.gov In fungi, these rafts are predominantly formed with ergosterol and are considered more common and stable than their mammalian counterparts due to ergosterol being a better raft-former than cholesterol. mdpi.com These domains serve as platforms to organize cellular processes by concentrating specific proteins involved in signaling and transport. mdpi.comnih.gov
The synthesis of this compound affects the organization of these crucial microdomains. mdpi.com Since ergosterol is a fundamental building block of fungal lipid rafts, its conversion to this compound reduces its availability for raft formation. nih.gov This sequestration of sterol can disrupt the structure and stability of lipid rafts. The introduction of the polar glucose group on this compound may also interfere with the tight packing of lipids that characterizes these domains, thereby modulating their size, stability, and function. nih.govuniroma1.it This modulation of lipid raft organization can, in turn, influence a variety of cellular activities that are dependent on these platforms. uniroma1.itmdpi.com
Modulation of Membrane Fluidity, Permeability, and Integrity
Involvement in Fungal Stress Responses and Adaptation
Fungi must constantly adapt to fluctuating and often harsh environmental conditions. This compound has been identified as a key player in the fungal response to a variety of environmental stressors. mdpi.comdntb.gov.uaoup.com
The synthesis and accumulation of sterylglucosides are part of a broader strategy that fungal cells employ to cope with environmental challenges. mdpi.com Research has shown that these glycolipids are involved in pathways that help fungi manage stresses such as changes in oxygen availability and extracellular pH. mdpi.comasm.org The sterol biosynthesis pathway itself is responsive to stressors, highlighting the link between sterol metabolism and fungal adaptation. asm.orgmdpi.com
Specific studies have demonstrated a direct link between this compound and responses to heat and chemical stress. In the yeast Pichia pastoris, exposure to heat shock or high concentrations of ethanol (B145695) leads to a significant increase in the amount of this compound. mdpi.comdntb.gov.uanih.govcapes.gov.br This suggests a protective or adaptive role for the compound under these challenging conditions. Similarly, the entire sterol pathway, including the enzymes that produce ergosterol, is implicated in tolerance to osmotic stress and other environmental insults. mdpi.comoup.com The ability of fungi to modulate their membrane composition by producing this compound appears to be a conserved mechanism for survival. oup.com
Under normal growth conditions, this compound is maintained at very low levels in many fungal species. mdpi.com However, its concentration increases dramatically when cells are subjected to specific environmental stresses. dntb.gov.uacapes.gov.br This stress-induced accumulation points to a functional role for the molecule in adaptation and survival. oup.com
The most well-documented examples of this phenomenon are observed in the yeast Pichia pastoris. Research findings consistently show a marked increase in the cellular content of this compound in response to heat and ethanol stress.
| Fungal Species | Stress Condition | Observed Effect on this compound | Reference |
|---|---|---|---|
| Pichia pastoris | Heat Shock | Strong increase in content | mdpi.comdntb.gov.uanih.govcapes.gov.br |
| Pichia pastoris | Excess Ethanol | Strong increase in content | mdpi.comdntb.gov.uanih.govcapes.gov.br |
This accumulation suggests that the conversion of ergosterol to its glucoside form is a regulated response, potentially to alter membrane properties or to participate in stress-related signaling pathways. researchgate.net
Response to Environmental Challenges (e.g., Oxygen and pH Challenges, Heat Shock, Excess Ethanol, Osmotic Stress)
Participation in Fungal Cellular Processes
Beyond its role in membrane structure and stress response, this compound is involved in specific cellular processes that are vital for fungal growth and interaction with the environment. The enzymes that synthesize and hydrolyze this compound, namely steryl glucosyltransferase (SGT) and sterylglucosidase (Sgl1), are key to these functions. mdpi.comnih.gov
In the methylotrophic yeast P. pastoris, the SGT enzyme is implicated in pexophagy, the selective degradation of peroxisomes in the vacuole, which is triggered by certain carbon sources like glucose or ethanol. mdpi.comnih.gov In the pathogenic fungus Cryptococcus neoformans, the degradation of this compound by the enzyme Sgl1 is critical for virulence. researchgate.net Deleting the gene for Sgl1 causes an accumulation of ergosterol 3β-D-glucoside and renders the fungus non-pathogenic, indicating that the regulation of this glycolipid's level is essential for the fungus to cause disease. researchgate.netresearchgate.net
| Fungal Species | Cellular Process | Role of this compound Metabolism | Reference |
|---|---|---|---|
| Pichia pastoris | Pexophagy (Peroxisome degradation) | Involved in vacuole-dependent selective degradation of peroxisomes. | mdpi.comnih.gov |
| Cryptococcus neoformans | Pathogenesis/Virulence | Hydrolysis of this compound by Sgl1 is required for virulence. Accumulation renders the fungus non-pathogenic. | researchgate.netresearchgate.net |
These findings underscore the diverse functions of this compound, extending from fundamental cellular maintenance to complex interactions between pathogenic fungi and their hosts.
Vacuole-Dependent Selective Degradation (e.g., Pexophagy in Pichia pastoris)
In the methylotrophic yeast Pichia pastoris, this compound is integral to the process of pexophagy, the selective degradation of peroxisomes within the vacuole. researchgate.netoup.com This process is a crucial cellular recycling mechanism, particularly when the yeast shifts its carbon source. researchgate.netembopress.org When P. pastoris is grown on methanol, it develops large peroxisomes to metabolize it. researchgate.netembopress.org Upon a shift to a different carbon source like glucose or ethanol, these now-superfluous peroxisomes are targeted for degradation. researchgate.netembopress.org
The synthesis of this compound is essential for the formation of the micropexophagic apparatus (MIPA), a membrane structure that engulfs the peroxisomes before their delivery to the vacuole. tandfonline.comnih.gov The enzyme responsible for this synthesis, a sterol glucosyltransferase encoded by the Atg26 gene (also known as UGT51), is recruited to the MIPA. tandfonline.comnih.govuniprot.org Studies have shown that a catalytically active sterol glucosyltransferase is required for pexophagy to occur. embopress.org Deletion of the gene encoding this enzyme in P. pastoris leads to a complete block in the degradation of peroxisomes. nih.gov This highlights the indispensable role of this compound synthesis in this specific autophagic pathway. embopress.orgnih.gov Interestingly, while crucial for pexophagy in P. pastoris, the requirement for this compound in this process can be species-dependent and influenced by the inducer of peroxisome proliferation. nih.gov
Regulation of Specific Fungal Cell Pathways
This compound and its metabolism are involved in regulating various cellular pathways in fungi, contributing to their ability to adapt to environmental challenges. mdpi.comresearchgate.net The glycosylation of ergosterol alters the biophysical properties of cell membranes, which can influence a variety of membrane-associated functions. mdpi.comresearchgate.net These glycolipids are believed to help fungi cope with challenges such as changes in oxygen levels and pH. mdpi.comresearchgate.net While this compound is typically present at very low, almost undetectable levels in wild-type fungal cells of species like Cryptococcus, Candida, Saccharomyces, and Pichia, its concentration can increase under stress conditions such as heat shock. mdpi.com
Role in Fungal Virulence and Pathogenicity (Focus on Fungal Biology)
The metabolism of this compound is a critical factor in the virulence of several pathogenic fungi.
Attenuation of Virulence in SGL-Deficient Fungal Mutants (e.g., C. neoformans, A. fumigatus)
Studies on pathogenic fungi like Cryptococcus neoformans and Aspergillus fumigatus have demonstrated that the absence of the enzyme sterylglucosidase (Sgl1 in C. neoformans and SglA in A. fumigatus), which breaks down this compound, leads to a significant reduction in virulence. frontiersin.orgnih.gov Mutant strains of these fungi that lack a functional SGL gene (Δsgl1 or Δsgla) are unable to cause disease in mouse models of infection. frontiersin.orgnih.govplos.org
In C. neoformans, the Δsgl1 mutant is cleared from the lungs of infected mice, and the infection does not disseminate to the brain. frontiersin.org Similarly, the genetic ablation of SglA in A. fumigatus renders the fungus nonpathogenic in mice. nih.gov This attenuation of virulence is directly linked to the accumulation of this compound within the fungal cells due to the blocked degradation pathway. frontiersin.orgnih.gov The loss of Sgl1 in C. neoformans appears to be a standalone factor in controlling its virulence, as the mutant strain does not show defects in other well-known virulence factors. frontiersin.org
Mechanisms of Virulence Impairment in Mutants (e.g., altered cell wall, plasma membrane morphology, surface protein localization)
The accumulation of this compound in SGL-deficient mutants leads to several cellular defects that impair their ability to cause disease. One of the key consequences is a defect in growth under conditions that mimic the host environment, such as low oxygen levels. nih.gov
The integrity of the fungal cell wall and plasma membrane is also compromised. The cell wall, a crucial structure for protecting the fungus from environmental stress and interacting with the host, can be malformed. nih.govasm.orgresearchgate.net Ergosterol itself is a vital component of the fungal plasma membrane, influencing its fluidity, permeability, and the function of embedded proteins. researchgate.netnih.govmdpi.com Perturbations in ergosterol homeostasis, such as the accumulation of its glucosylated form, can lead to abnormal plasma membrane invagination and affect the proper localization of surface proteins. nih.govasm.orgresearchgate.net For instance, in a C. neoformans mutant with altered ergosterol distribution, the cell surface protein Pma1 was mislocalized. nih.govasm.org Such changes can disrupt essential cellular processes and weaken the fungus's ability to survive and proliferate within a host. nih.govasm.org
Advanced Analytical Methodologies for Ergosterol Glucoside Research
Chromatographic Techniques for Separation and Quantification
Chromatography, a cornerstone of analytical chemistry, provides the foundation for isolating and measuring ergosterol (B1671047) glucoside from complex mixtures. High-performance liquid chromatography (HPLC) and its coupling with mass spectrometry (LC-MS/MS) are the most powerful tools in this regard.
High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) Detection
High-Performance Liquid Chromatography (HPLC) is a fundamental technique for the separation of steryl glucosides, including ergosterol glucoside. The separation is typically achieved on a normal-phase or reversed-phase column. For detection, while steryl glucosides themselves lack a strong chromophore for high-sensitivity UV detection at specific wavelengths like 282 nm (characteristic for the ergosterol aglycone), they can be detected at lower wavelengths, such as between 205 and 230 nm. gerli.comresearchgate.net However, detection at these lower wavelengths can be less specific.
A more sensitive alternative to UV detection for non-derivatized steryl glucosides is the use of an Evaporative Light-Scattering Detector (ELSD). researchgate.net This detector is sensitive to any non-volatile analyte, making it suitable for lipids like this compound. For enhanced UV detection, derivatization of the hydroxyl groups of the glucose moiety with a UV-sensitive agent, such as 1-anthroylnitrile, can be employed. This allows for highly sensitive detection at 254 nm. tandfonline.com
Table 1: HPLC Methods for Steryl Glucoside Analysis
| Parameter | Normal-Phase HPLC | Reversed-Phase HPLC with Derivatization |
|---|---|---|
| Column | LiChrospher Si 60 | Wakosil 5 C18 |
| Mobile Phase | Gradient of chloroform (B151607) and methanol/water (95/5, v/v) gerli.com | Acetonitrile-dichloromethane (68:32) tandfonline.com |
| Detection | UV at 210-230 nm or ELSD gerli.com | UV at 254 nm tandfonline.com |
| Elution Time | Steryl glucosides typically elute at 8-9 minutes. gerli.com | Dependent on the specific steryl glucoside derivative. tandfonline.com |
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Identification and Quantification
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) has emerged as a highly sensitive and specific technique for the analysis of this compound. mdpi.com This method allows for the direct analysis of the underivatized molecule, providing both identification and quantification. Electrospray ionization (ESI) is a commonly used ionization technique for the analysis of polar steryl glucosides. nih.gov
In ESI-MS/MS analysis, this compound can be detected as a sodiated adduct [M+Na]⁺. nih.gov Fragmentation of the precursor ion typically results in the loss of the glucose moiety, yielding a characteristic fragment ion corresponding to the ergosterol aglycone. nih.gov This neutral loss of the sugar unit is a key diagnostic feature for the identification of steryl glucosides. The high sensitivity of LC-MS/MS makes it particularly suitable for analyzing the typically low concentrations of this compound found in biological samples. mdpi.com In some cases, atmospheric pressure chemical ionization (APCI) has also been used, which often results in the dehydration of the sterol core. windows.netresearchgate.net
Table 2: LC-MS/MS Parameters for Steryl Glucoside Analysis
| Parameter | Value/Description |
|---|---|
| Chromatography | Ultra-Performance Liquid Chromatography (UPLC) with a C18 column. frontiersin.org |
| Ionization Mode | Electrospray Ionization (ESI), positive mode. nih.govoup.com |
| Precursor Ion | [M+Na]⁺ for this compound. nih.gov |
| Fragmentation | Collision-Induced Dissociation (CID) leading to the neutral loss of the glucose moiety. nih.gov |
| Detection | Tandem mass spectrometry (triple quadrupole or ion trap). oup.comnih.gov |
Sample Preparation and Extraction Protocols in Biological Matrices
The accurate analysis of this compound is highly dependent on the efficiency and specificity of the extraction and sample preparation protocols. These protocols must be carefully designed to isolate the compound from complex biological matrices while preserving its structure.
Extraction from Fungal Cultures, Mycelia, and Fungal Biomass
The extraction of this compound from fungal sources requires methods that efficiently lyse the fungal cells and solubilize the lipid components. A common approach involves the homogenization of the fungal material in a hot solvent, such as 80% isopropanol (B130326) or ethanol (B145695), to inactivate endogenous hydrolytic enzymes that could degrade the glucoside. gerli.com Following this, a more exhaustive extraction is performed using a chloroform/methanol mixture (e.g., 2:1, v/v). gerli.com
It is important to distinguish the extraction of intact this compound from the analysis of total ergosterol (which includes free and esterified forms). Methods that employ strong alkaline saponification will cleave the glycosidic bond, releasing free ergosterol, and are therefore not suitable for the analysis of the intact glucoside. gerli.com However, mild saponification can be used to hydrolyze acylated steryl glucosides to their corresponding steryl glucosides. gerli.com
For purification of the lipid extract, solid-phase extraction (SPE) is a valuable technique. A silica (B1680970) or diol-based SPE cartridge can be used to separate different lipid classes. For instance, neutral lipids can be eluted with less polar solvents, while the more polar steryl glucosides are retained and can be eluted with a more polar solvent mixture, such as hexane:isopropanol (85:15). frontiersin.org
Detection as a Biomarker for Fungal Activity and Decomposition in Environmental Samples (e.g., Soil)
Ergosterol is a well-established biomarker for fungal biomass in environmental samples like soil. researchgate.netlu.se The presence of this compound can also serve as an indicator of fungal presence and activity. researchgate.net The extraction of ergosterol and its glucosides from soil typically involves an initial extraction with an organic solvent, often under alkaline conditions to aid in the release of these compounds from the soil matrix and cellular components. nih.gov
The analysis of this compound as a biomarker can provide additional information compared to just measuring free ergosterol. The ratio of free ergosterol to its glucosylated form may vary between fungal species and could reflect different physiological states of the fungi. researchgate.net However, the concentration of this compound is generally much lower than that of free ergosterol, necessitating highly sensitive analytical methods like LC-MS/MS for accurate quantification in soil extracts. mdpi.com
Spectroscopic Characterization in Research
Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), are indispensable for the structural elucidation and confirmation of this compound.
Mass spectrometry provides crucial information on the molecular weight and fragmentation pattern of this compound. High-resolution mass spectrometry (HRMS) can determine the elemental composition of the molecule. sfasu.edu As mentioned previously, tandem mass spectrometry (MS/MS) reveals the characteristic loss of the glucose unit upon fragmentation, confirming the glycosidic nature of the compound. nih.gov
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information. ¹H NMR and ¹³C NMR spectra can confirm the presence of both the ergosterol and glucose moieties. For example, specific signals in the ¹H NMR spectrum can be assigned to the protons of the sterol core and the glucose unit. sfasu.edu Two-dimensional NMR techniques, such as COSY, HSQC, and HMBC, can be used to establish the connectivity between the ergosterol and glucose units and to confirm the stereochemistry of the glycosidic linkage. The identification of ergosterol-3-O-β-D-glucopyranoside has been confirmed through such detailed NMR analysis. sfasu.edu
Table 3: Chemical Compounds Mentioned
| Compound Name |
|---|
| 1-anthroylnitrile |
| Campesterol |
| Chloroform |
| Dichloromethane |
| Ergosterol |
| Ergosterol-3-O-β-D-glucopyranoside |
| Ethanol |
| Glucose |
| Hexane |
| Isopropanol |
| Methanol |
| Sitosterol (B1666911) |
| Stigmasterol |
Nuclear Magnetic Resonance (NMR) for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique for elucidating the molecular structure of this compound. Through the analysis of ¹H and ¹³C NMR spectra, the precise connectivity of atoms and the stereochemistry of the molecule can be determined.
The structure of this compound consists of two main parts: the ergosterol aglycone and the glucose moiety. The presence of the glucose unit significantly influences the chemical shifts of the nearby protons and carbons of the ergosterol backbone, particularly around the C-3 position where the glycosidic bond is formed.
By comparing the NMR data of this compound with that of its aglycone, ergosterol, the point of glycosylation can be confirmed. In the ¹H NMR spectrum, the proton at C-3 (H-3) in the ergosterol aglycone typically appears as a multiplet around δ 3.63 ppm (in CDCl₃). Upon glucosylation, this signal shifts downfield to approximately δ 3.48-3.58 ppm, and its multiplicity changes due to coupling with the anomeric proton of the glucose unit.
Similarly, in the ¹³C NMR spectrum, the C-3 carbon signal is shifted downfield from around δ 70.5 ppm in ergosterol to approximately δ 79-80 ppm in the glucoside. Conversely, the adjacent carbons, C-2 and C-4, experience an upfield shift. The anomeric carbon (C-1') of the glucose moiety typically resonates around δ 100-102 ppm, which is characteristic of a β-glycosidic linkage.
Advanced 2D NMR techniques, such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are crucial for unambiguous assignments. For instance, an HMBC experiment would show a correlation between the anomeric proton (H-1') of the glucose and the C-3 carbon of the ergosterol moiety, definitively confirming the attachment site.
Below is a comparative table of representative ¹³C NMR chemical shifts for ergosterol and the expected shifts for the A-ring of this compound, based on data for similar steryl glucosides like β-sitosterol-O-D-glucoside.
Table 1: Comparative ¹³C NMR Chemical Shifts (δ in ppm) for Ergosterol and this compound (A-Ring)
| Carbon Atom | Ergosterol | This compound (Predicted) |
|---|---|---|
| C-1 | 39.2 | ~38-39 |
| C-2 | 32.0 | ~30-31 |
| C-3 | 70.5 | ~79-80 |
| C-4 | 42.9 | ~39-40 |
| C-5 | 139.8 | ~140 |
| C-6 | 119.6 | ~121 |
| C-1' (Glucose) | - | ~101 |
Mass Spectrometry Fragmentation Patterns for Derivative Analysis
Mass spectrometry (MS), particularly when coupled with a separation technique like liquid chromatography (LC-MS), is a highly sensitive method for the analysis of this compound and its derivatives. Electrospray ionization (ESI) is a commonly used soft ionization technique that allows for the analysis of intact glycosides.
In positive-ion ESI-MS, this compound is often detected as a sodiated adduct, [M+Na]⁺, or a protonated molecule, [M+H]⁺. Tandem mass spectrometry (MS/MS) experiments are then performed on these precursor ions to induce fragmentation and obtain structural information.
A characteristic fragmentation pathway for steryl glucosides involves the neutral loss of the glucose moiety (162 Da). This cleavage of the glycosidic bond results in the formation of an aglycone fragment ion, [M+H-162]⁺. This fragment ion, which corresponds to the dehydrated ergosterol cation [Ergosterol-H₂O+H]⁺, is often one of the most abundant ions in the MS/MS spectrum.
The subsequent fragmentation of this aglycone ion provides detailed information about the sterol core. The fragmentation pattern of the ergosterol cation is identical to that of free ergosterol analyzed under the same conditions. Key fragment ions arise from cleavages within the sterol rings and the loss of the side chain. For ergosterol, which has two double bonds in the B-ring, a characteristic fragment ion is observed at m/z 145. nih.gov The loss of the side chain also produces diagnostic ions.
The analysis of derivatives, such as acylated ergosterol glucosides, follows a similar principle. The initial fragmentation would involve the loss of the acyl chain, followed by the loss of the glucose unit, and finally the fragmentation of the ergosterol backbone.
The table below summarizes the key fragmentation patterns observed in the ESI-MS/MS analysis of this compound.
Table 2: Characteristic ESI-MS/MS Fragmentation of this compound
| Precursor Ion | Fragmentation | Resulting Ion | Description |
|---|---|---|---|
| [M+H]⁺ | Neutral Loss | [M+H-162]⁺ | Loss of the glucose moiety, forming the dehydrated ergosterol cation. |
| [M+Na]⁺ | Neutral Loss | [M+Na-162]⁺ | Loss of the glucose moiety from the sodiated adduct. |
| [M+H-162]⁺ | Ring Cleavage | m/z 145 | Characteristic fragment from the Δ⁵,⁷-diene system in the B-ring of ergosterol. |
| [M+H-162]⁺ | Side Chain Cleavage | Various | Fragments corresponding to the loss of the C-17 side chain or parts thereof. |
Synthesis and Biological Activity of Ergosterol Glucoside Analogs and Derivatives
Chemical and Chemoenzymatic Synthesis of Glycosyl Ergosterols
The generation of ergosterol (B1671047) glucoside and its analogs relies on precise chemical and chemoenzymatic methods to form the critical glycosidic bond between the sterol and sugar moieties.
A primary and effective method for synthesizing glycosyl ergosterols is the Schmidt glycosylation. nih.govresearchgate.net This reaction strategy typically involves a sterol, such as ergosterol or a derivative, acting as the glycosyl acceptor. The glycosyl donor is often an activated sugar derivative, such as a glycosyl trichloroacetimidate. researchgate.netnih.govmdpi.com The reaction is promoted by a Lewis acid catalyst, like trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) or copper(II) trifluoromethanesulfonate (Cu(OTf)₂), to facilitate the formation of the glycosidic linkage. nih.govmdpi.com For instance, the synthesis of Δ⁸(¹⁴)-ergostenol glycosides has been successfully achieved using the Schmidt glycosylation method with a corresponding glycosyl imidate as the donor in the presence of a TMSOTf catalyst. nih.gov Chemoenzymatic approaches, which utilize enzymes like glycosyltransferases, also represent a viable strategy for the synthesis of specific glycosides, offering high selectivity under mild reaction conditions. core.ac.ukescholarship.org
Control over the stereochemistry at the anomeric carbon—the carbon of the sugar linked to the sterol—is crucial, as different anomers (α or β) can exhibit distinct biological activities. nih.govmdpi.com The choice of catalyst and reaction conditions in Schmidt glycosylation can influence the stereochemical outcome. For example, using O-tetrabenzoyl-protected glycosyl trichloroacetimidates as donors with a Cu(OTf)₂ catalyst has been shown to be an effective method for the stereoselective synthesis of β-anomers. mdpi.com Conversely, other catalysts, such as SiO₂-H₂SO₄, can favor the formation of α-anomers. mdpi.com This strategic selection allows for the targeted preparation of either DHE-glycoside α- or β-anomers. mdpi.com
Furthermore, this synthetic flexibility allows for the creation of a variety of glycosyl derivatives by using different sugar precursors. Glycosides of ergosterol derivatives have been prepared with sugars such as glucose, galactose, and xylose by employing the corresponding benzoyl-protected glycosyl trichloroacetimidates. nih.govresearchgate.netnih.gov
Strategies for Glycosidic Linkage Formation (e.g., Schmidt Glycosylation)
Derivatives with Modified Sterol Backbones (e.g., 5,6-Dihydroergosterol Glycosides, Ergosterol Peroxide Glucoside)
Modifying the sterol backbone of ergosterol before glycosylation yields derivatives with potentially enhanced or different biological activities.
5,6-Dihydroergosterol (DHE) Glycosides: DHE, also known as stellasterol, can be synthesized from ergosterol via reduction methods, such as using diisobutylaluminium hydride (DIBAL-H) or through catalytic hydrogenation which reduces a double bond in the B-ring of the sterol. nih.govresearchgate.netnih.gov This DHE can then be glycosylated using methods like Schmidt glycosylation to produce DHE-glucosides, DHE-galactosides, and DHE-xylosides. researchgate.netnih.gov These derivatives have been a focus of research, particularly for their anti-inflammatory properties. researchgate.netmdpi.com
Ergosterol Peroxide Glucoside: Ergosterol peroxide is a naturally occurring derivative found in many fungi, characterized by a 5α,8α-peroxy bridge. tandfonline.commdpi.com It can be synthesized in the lab from ergosterol through a photosensitized oxidation reaction, using a sensitizer (B1316253) like eosin (B541160) Y in the presence of oxygen and visible light. mdpi.com The resulting ergosterol peroxide can then be glycosylated to form ergosterol peroxide glucoside. ontosight.ai This derivative is investigated for its own unique profile of biological activities. researchgate.netresearchgate.net
Investigation of Biological Activities in Non-Human In Vitro Models
The biological effects of ergosterol glucoside and its analogs have been primarily explored in non-human, in vitro systems to elucidate their mechanisms of action at a cellular and molecular level.
Fungal Cells: Ergosterol is essential for fungal membrane integrity, and its biosynthetic pathway is a major target for antifungal drugs. asm.orgnih.gov The metabolism of sterylglucosides is also critical for fungi. The enzyme sterylglucosidase (Sgl1) hydrolyzes ergosterol 3β-D-glucoside. mdpi.comstonybrook.edu Genetic ablation or inhibition of Sgl1 in pathogenic fungi like Cryptococcus neoformans and Aspergillus fumigatus leads to the accumulation of this compound, which is detrimental to the fungal cells and reduces their virulence. mdpi.comstonybrook.eduresearchgate.net This makes Sgl1 a validated target for the development of novel antifungal agents. stonybrook.edu
Bacterial Cells: Certain derivatives have shown activity against bacteria. Notably, ergosterol peroxide has demonstrated inhibitory activity against Mycobacterium tuberculosis, suggesting a potential role as an antibacterial agent. researchgate.net
Murine Macrophage Cell Lines: To understand the anti-inflammatory potential, murine macrophage cell lines like RAW 264.7 are frequently used. Derivatives of 5,6-dihydroergosterol (DHE) were found to inhibit the production of nitric oxide (NO) and the expression of inducible nitric oxide synthase (iNOS) protein in macrophage cells stimulated with lipopolysaccharide (LPS). researchgate.net Ergosterol and its peroxide metabolite also suppress the release of tumor necrosis factor-alpha (TNF-α) and the expression of interleukin (IL)-1α/β in these cell lines. nih.gov
Inhibition of Fungal Enzymes: The primary molecular target identified for this compound's antifungal effect is sterylglucosidase (Sgl1). stonybrook.eduresearchgate.net By inhibiting this enzyme, which is specific to fungi, compounds can cause a buildup of ergosterol 3β-D-glucoside, disrupting fungal homeostasis and pathogenesis. mdpi.comstonybrook.edu Other research focuses on the broader ergosterol biosynthesis pathway, where various enzymes are targeted by established antifungal drugs. mdpi.comacs.org
Modulation of Inflammatory Mediators: this compound analogs have been shown to modulate key inflammatory pathways. In TNF-α-stimulated human fibroblast-like synoviocytes, Δ⁸(¹⁴)-ergostenol glycosides inhibited the expression of pro-inflammatory cytokines including IL-1β and IL-8, as well as the inflammatory enzymes iNOS and cyclooxygenase-2 (COX-2). nih.gov Similarly, DHE-glycoside anomers were shown to reduce the expression of pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β in human keratinocyte cell lines. mdpi.com Ergosterol peroxide has been reported to inhibit both the COX and 5-lipoxygenase (5-LOX) pathways, which are critical for the synthesis of inflammatory prostaglandins (B1171923) and leukotrienes. researchgate.netnih.gov
The table below summarizes key research findings on the biological activities of various this compound derivatives in vitro.
Research Paradigms and Experimental Models in Ergosterol Glucoside Studies
Genetic Manipulation of Fungal Ergosterol (B1671047) Glucoside Metabolism
Genetic engineering of fungal species has been a cornerstone in elucidating the metabolism and function of ergosterol glucoside. By precisely altering the genes responsible for its synthesis and breakdown, researchers can induce specific metabolic changes and observe the resulting phenotypes.
The metabolism of steryl glucosides in fungi is primarily controlled by two key enzyme types: steryl glucosyltransferases (SGTs) for synthesis and sterylglucosidases (SGLs) for breakdown. mdpi.com The synthesis reaction, catalyzed by SGTs, involves the transfer of a glucose moiety from a donor molecule like UDP-glucose to the 3-hydroxyl group of a sterol, such as ergosterol. mdpi.com Conversely, the SGL1 enzyme is responsible for the hydrolysis of this compound back into ergosterol and glucose. researchgate.netresearchgate.netnih.gov
Gene deletion studies have been particularly informative. The targeted deletion or genetic ablation of the SGL1 gene in pathogenic fungi, including Cryptococcus neoformans and Aspergillus fumigatus, prevents the breakdown of this compound. mdpi.com This results in a significant accumulation of the compound, which is normally present at very low or nearly undetectable levels in wild-type fungal cells. mdpi.comresearchgate.net For instance, deleting the sglA gene (an SGL1 homolog) in A. fumigatus led to the same phenotype of steryl glucoside accumulation observed in C. neoformans and Saccharomyces cerevisiae mutants. mdpi.com
Homologs for SGT enzymes have been identified in several fungi, including Saccharomyces cerevisiae, Pichia pastoris, and Cryptococcus neoformans, based on sequence similarities to plant UGT80 enzymes. mdpi.comoup.comoup.com These enzymes can act on various sterols, including ergosterol, cholesterol, and sitosterol (B1666911), depending on their source. mdpi.com The putative steryl glycosyltransferase in C. neoformans (CNC04500) shares significant identity with the P. pastoris UGT51, which is required for this compound synthesis. oup.com
Table 1: Genetic Manipulation Studies of this compound Metabolism in Fungi
| Gene | Enzyme Function | Fungal Species Studied | Manipulation | Key Phenotypic Outcome | Reference |
|---|---|---|---|---|---|
| SGL1 (also EGCrP2) | Sterylglucosidase (hydrolysis) | Cryptococcus neoformans, Aspergillus fumigatus | Gene Deletion (Δsgl1/ΔsglA) | Accumulation of ergosterol 3β-D-glucoside; attenuated virulence. | mdpi.comresearchgate.net |
| EGH1 (SGL1 homolog) | Sterylglucosidase (hydrolysis) | Saccharomyces cerevisiae | Gene Deletion (Δegh1) | Accumulation of ergosterol 3β-D-glucoside; vacuole fragmentation. | mdpi.comoup.com |
| SGTs (e.g., UGT51) | Sterol Glucosyltransferase (synthesis) | Pichia pastoris, Saccharomyces cerevisiae | Gene Deletion (Δugt51) | Deficiency in this compound production; defective vacuole degradation. | oup.comsjtu.edu.cn |
The generation of fungal mutants, particularly those with a deleted SGL1 gene (Δsgl1), has been a powerful tool for functional analysis. mdpi.com These mutants, which accumulate this compound, allow for the direct investigation of the compound's biological roles. mdpi.com
A critical finding from studies using these mutants is the role of this compound in fungal pathogenesis. In murine models, Δsgl1 strains of both C. neoformans and A. fumigatus are rendered non-pathogenic and exhibit impaired virulence. mdpi.comnih.gov This loss of virulence is directly linked to the metabolic shift caused by the gene deletion. researchgate.net Furthermore, vaccination with live or even heat-killed Δsgl1 mutant strains has been shown to provide complete protection against subsequent infection by the virulent wild-type strain in various immunocompromised mouse models. mdpi.comresearchgate.net This suggests that the accumulation of this compound is involved in developing a protective immune response. mdpi.com The protection is dependent on the fungal capsule, as an acapsular Δsgl1 mutant of C. neoformans does not confer protection. mdpi.comasm.org
These mutant strains have enabled researchers to conclude that the regulated breakdown of this compound is essential for normal fungal pathogenicity and that its accumulation triggers a host immune response. mdpi.comresearchgate.netresearchgate.net
Gene Deletion and Overexpression Studies (e.g., SGL1, SGT genes)
In Vitro Enzymatic Assays for Steryl Glucosyltransferases and Sterylglucosidases
To characterize the biochemical properties of the enzymes involved in this compound metabolism, researchers employ in vitro enzymatic assays. These controlled experiments allow for the determination of substrate specificity, kinetic parameters, and optimal reaction conditions.
For Steryl Glucosyltransferases (SGTs) , assays are typically performed using cell-free homogenates or purified recombinant enzymes. google.comnih.gov The reaction mixture generally includes the enzyme, a sterol acceptor substrate (like ergosterol, cholesterol, or stigmasterol), and a sugar donor, most commonly UDP-glucose. mdpi.comnih.gov The formation of the steryl glucoside product can be detected and quantified using methods such as Thin Layer Chromatography (TLC) followed by visualization with specific reagents, or by more sensitive techniques like mass spectrometry. nih.govresearchgate.net For example, the activity of a recombinant SGT from Gymnema sylvestre was confirmed by incubating the purified protein with UDP-glucose and various sterols, with the products identified by TLC analysis against authentic standards. nih.gov
For Sterylglucosidases (SGLs) , such as Sgl1 and its homologs, in vitro assays measure the hydrolysis of a steryl glucoside substrate into a free sterol and glucose. researchgate.netoup.com Recombinant Egh1 from S. cerevisiae was shown to hydrolyze various β-glucoside substrates, including ergosterol 3β-D-glucoside and cholesterol 3β-D-glucoside. mdpi.com Kinetic analyses can be performed to determine the enzyme's efficiency with different substrates. researchgate.net For instance, kinetic studies of C. neoformans Sgl1 demonstrated that it readily hydrolyzes ergosterol 3β-D-glucoside, confirming its function. researchgate.net Assays can also be designed for high-throughput screening (HTS) of potential inhibitors, using fluorescent substrates like resorufin (B1680543) 3β-d-glucopyranoside, which releases a fluorescent product upon hydrolysis. nih.gov
Table 2: Examples of In Vitro Enzymatic Assays
| Enzyme | Source Organism | Assay Type | Substrates Used | Detection Method | Reference |
|---|---|---|---|---|---|
| Sgl1 | Cryptococcus neoformans | Hydrolysis | Ergosterol 3β-D-glucoside | Mass Spectrometry | researchgate.net |
| Egh1 | Saccharomyces cerevisiae | Hydrolysis | Ergosterol 3β-D-glucoside, Cholesterol 3β-D-glucoside | Not Specified | mdpi.comoup.com |
| GsSGT | Gymnema sylvestre | Synthesis | UDP-glucose; Cholesterol, Ergosterol, Stigmasterol | Thin Layer Chromatography (TLC) | nih.gov |
| UGT80A2 | Arabidopsis thaliana | Synthesis | UDP-glucose; Cholesterol | Mass Spectrometry (ESI-MS/MS) | oup.com |
| SglA | Aspergillus fumigatus | Hydrolysis (HTS) | Resorufin 3β-d-glucopyranoside | Fluorometry | nih.gov |
Mechanistic Studies at the Molecular and Cellular Level in Non-Mammalian Systems
Research into the molecular and cellular consequences of altered this compound levels, primarily in fungal systems, has revealed its impact on fundamental cellular processes. Studies using SGL1-deficient Cryptococcus neoformans have been particularly insightful.
The deletion of SGL1 and the subsequent accumulation of this compound and its acylated forms (AEGs) lead to significant cellular stress and dysfunction, particularly under conditions mimicking a host environment. researchgate.net One major finding is the impairment of autophagy. researchgate.net In SGL1-deficient C. neoformans, autophagy-related genes (ATGs) were significantly downregulated, and the translocation of the Atg8 protein to the vacuole under starvation conditions was delayed. researchgate.net This autophagy dysfunction was identified as a primary cause of increased cell death, which may contribute to the attenuated virulence of the mutant. researchgate.net
Furthermore, the accumulation of steryl glucosides in the ΔsglA mutant of A. fumigatus was associated with altered compositions of cell wall polysaccharides and reduced hyphal growth. researchgate.net In S. cerevisiae, disruption of the SGL1 homolog EGH1 resulted in the fragmentation of vacuoles, suggesting a role for this compound metabolism in maintaining organelle integrity. mdpi.com These glycolipids are known to modify the biophysical properties of cellular membranes. mdpi.com The accumulation of ergosterol at the plasma membrane due to defects in other transport proteins can also lead to severe malformation of the cell wall, highlighting the importance of proper sterol distribution for fungal cell structure. researchgate.net
Ecological and Environmental Research Applications (e.g., Fungal Biomarker in Soil Ecosystems)
In ecological and environmental science, ergosterol itself is widely used as a chemical biomarker to estimate the biomass of living fungi in various matrices, including soil, decaying plant material, and atmospheric aerosols. lu.seresearchgate.netresearchgate.net The rationale is that ergosterol is a primary and specific membrane component of most fungi and is assumed to degrade relatively quickly after cell death. researchgate.netchemfaces.com
However, research indicates that ergosterol exists in fungal cells in both a free form and as a bound form, such as ergosterol esters or ergosterol glucosides. researchgate.netnih.gov The ratio between these free and bound forms can vary significantly among different fungal species and may be influenced by the physiological stage of the fungus. nih.govnih.gov This complicates the direct correlation of total ergosterol content to fungal biomass. Some studies suggest analyzing both free and esterified forms for a more accurate estimation, while others propose that free ergosterol might be a better marker under certain conditions, such as in soils with high ergosterol esterification rates. nih.gov
The stability of ergosterol in the environment also affects its reliability as a biomarker. While it was found to be relatively stable in soil when protected from sunlight, it undergoes significant photochemical degradation. chemfaces.com Despite these complexities, ergosterol content in soil has been shown to correlate with fungal biomass C, even in polluted soils, indicating its utility for monitoring fungal populations in environmental studies and bioremediation processes. nih.gov Its application has been extended to quantifying fungal load in atmospheric dust, which has implications for public health. researchgate.net
Table 3: this compound and Ergosterol as Environmental Biomarkers
| Application | Biomarker(s) | Ecosystem/Matrix | Key Research Finding/Consideration | Reference |
|---|---|---|---|---|
| Fungal Biomass Estimation | Ergosterol (Free and Bound forms, including glucosides) | Temperate Soils | Ergosterol is considered a reliable indicator of fungal membranes, but the ratio of free to bound forms varies. | researchgate.net |
| Monitoring in Polluted Soils | Ergosterol | Contaminated Soil | Ergosterol content correlates with fungal biomass even in the presence of pollutants like copper, making it useful for bioremediation monitoring. | nih.gov |
| Quantifying Airborne Fungi | Ergosterol | Atmospheric Aerosols/House Dust | Used to assess fungal abundance and mass loading in fine and coarse particulates. | researchgate.net |
| Fungal Biomass Analysis | Free and Esterified Ergosterol | Mangrove Soil | Proposes that both free and esterified forms should be analyzed for accurate biomass estimation. | nih.gov |
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
